molecular formula C14H16N2O3S B2975039 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1351632-28-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2975039
CAS No.: 1351632-28-4
M. Wt: 292.35
InChI Key: QSEDQYFQXJLASO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated pyridine derivative.

    Functional Group Modifications: The hydroxyl and carboxamide groups are introduced through subsequent functional group transformations, such as reduction and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(phenyl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(2-hydroxy-2-(furan-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide imparts unique electronic properties, making it more suitable for applications in material science compared to its phenyl or furan analogs. Additionally, the thiophene ring can enhance the compound’s ability to interact with biological targets through π-π interactions.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dihydropyridine core
  • A thiophene moiety
  • A hydroxyl group contributing to its solubility and reactivity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

2. Cytotoxic Effects

In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines:

  • It demonstrated cytostatic effects in A549 cells (lung cancer) and cytotoxicity in NCI-H522 cells .
Cell LineEffectIC50 (μM)
A549CytostaticNot specified
NCI-H522CytotoxicLow μM range

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Biofilm Formation : Similar compounds have been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related thiophene derivatives found that the compounds significantly inhibited biofilm formation and showed bactericidal activity against multiple strains of bacteria, including MRSA.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focused on cancer therapeutics, derivatives of the dihydropyridine structure were tested against human tumor cell lines. The results indicated a correlation between structural modifications and increased cytotoxicity, suggesting a potential pathway for drug development targeting specific cancers.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(19,11-6-4-8-20-11)9-15-12(17)10-5-3-7-16(2)13(10)18/h3-8,19H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEDQYFQXJLASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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